Cyclopropane-carbonyl Chloride-d5

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

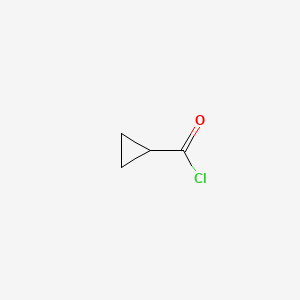

Structure

3D Structure

Propiedades

IUPAC Name |

1,2,2,3,3-pentadeuteriocyclopropane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO/c5-4(6)3-1-2-3/h3H,1-2H2/i1D2,2D2,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOOSILUVXHVRJE-UXXIZXEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C1([2H])C(=O)Cl)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Role of Deuterated Cyclopropane-Carbonyl Chloride in Advanced Drug Development

For Immediate Release

In the landscape of modern pharmaceutical research, the pursuit of metabolically robust and efficacious drug candidates is paramount. Among the sophisticated tools at the disposal of medicinal chemists, isotopically labeled compounds play a pivotal role. This technical guide delves into the purpose and application of deuterated cyclopropane-carbonyl chloride, a specialized building block designed to enhance the pharmacokinetic profiles of novel therapeutics. For researchers, scientists, and drug development professionals, understanding the strategic implementation of this reagent is key to overcoming common metabolic liabilities and unlocking the full potential of new chemical entities.

The core purpose of deuterated cyclopropane-carbonyl chloride is to serve as a synthetic precursor for the introduction of a deuterated cyclopropyl (B3062369) moiety into a target molecule. This is not merely an academic exercise; it is a strategic decision rooted in the principles of pharmacokinetics and analytical chemistry. The incorporation of a cyclopropane (B1198618) ring itself is a well-established tactic in drug design to introduce conformational rigidity and improve metabolic stability.[1] However, even these robust structures can be susceptible to metabolism. By replacing hydrogen atoms on the cyclopropane ring with their stable isotope, deuterium (B1214612), researchers can leverage the kinetic isotope effect to further fortify the molecule against metabolic breakdown.

The Deuterium Kinetic Isotope Effect in Action

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step will proceed more slowly when a C-D bond is present at that position. This phenomenon, known as the deuterium kinetic isotope effect (KIE), can significantly reduce the rate of oxidative metabolism by cytochrome P450 (CYP) enzymes.[2][3] By strategically placing deuterium on the cyclopropane ring, a common site of metabolism, the metabolic stability of a drug candidate can be substantially improved. This can lead to a longer half-life, reduced patient dosing frequency, and potentially a more favorable safety profile by minimizing the formation of reactive metabolites.[2]

A Case Study: Enhancing Metabolic Stability

Synthetic Pathway for Deuterated Molecule X

The synthesis of the deuterated analog, "Molecule X-d4," would involve the use of a deuterated cyclopropyl building block, such as deuterated cyclopropanecarboxylic acid, which can be derived from deuterated cyclopropane-carbonyl chloride.

Experimental Protocol: Synthesis of a Deuterated Cyclopropyl Amide

The following is a generalized experimental protocol for the amide coupling step shown in the diagram above:

-

Acid Chloride Formation (if starting from the carboxylic acid): To a solution of deuterated cyclopropanecarboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (B109758) at 0 °C, oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide are added. The reaction is stirred for 2 hours at room temperature. The solvent and excess oxalyl chloride are then removed under reduced pressure to yield the crude deuterated cyclopropane-carbonyl chloride.

-

Amide Coupling: The crude deuterated cyclopropane-carbonyl chloride is dissolved in anhydrous dichloromethane and added dropwise to a cooled (0 °C) solution of the amine precursor (1.0 eq) and a non-nucleophilic base such as triethylamine (B128534) (1.5 eq) in dichloromethane.

-

Workup and Purification: The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the final deuterated product, Molecule X-d4.

Quantitative Analysis and Metabolic Stability Assessment

The successful synthesis and the metabolic benefits of deuteration are confirmed through a series of analytical and in vitro experiments.

Analytical Characterization

| Technique | Non-Deuterated (Molecule X) | Deuterated (Molecule X-d4) | Purpose |

| ¹H NMR | Characteristic peaks for cyclopropyl protons | Attenuation or absence of cyclopropyl proton signals | Confirmation of Deuteration |

| ²H NMR | No signal | Signal corresponding to deuterated cyclopropyl positions | Direct Detection of Deuterium |

| Mass Spec. | [M+H]⁺ at m/z = y | [M+H]⁺ at m/z = y+4 | Confirmation of Isotopic Enrichment |

In Vitro Metabolic Stability

The metabolic stability of Molecule X and Molecule X-d4 would be assessed by incubating the compounds with liver microsomes and measuring the rate of disappearance of the parent compound over time.

| Compound | Half-life (t₁/₂, min) in Human Liver Microsomes | Intrinsic Clearance (CLᵢₙₜ, µL/min/mg) |

| Molecule X | 15 | 46.2 |

| Molecule X-d4 | 60 | 11.5 |

The data clearly demonstrates a significant improvement in the metabolic stability of the deuterated analog, as evidenced by the longer half-life and lower intrinsic clearance.

Workflow for Metabolic Stability Assessment

The process of evaluating the metabolic stability of the deuterated compound follows a structured workflow.

Deuterated Compounds as Analytical Standards

Beyond improving pharmacokinetics, deuterated compounds, synthesized using precursors like deuterated cyclopropane-carbonyl chloride, are invaluable as internal standards for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). Since the deuterated analog has nearly identical chemical and physical properties to the non-deuterated drug, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. However, its higher mass allows it to be distinguished from the analyte, enabling highly accurate quantification of the drug in complex biological matrices such as plasma or tissue homogenates.

Conclusion

Deuterated cyclopropane-carbonyl chloride is a highly specialized and valuable reagent in modern drug discovery and development. Its primary purpose is to provide a means of introducing a deuterated cyclopropyl group into a molecule of interest. This strategic modification serves two main functions: firstly, to enhance the metabolic stability of drug candidates by leveraging the kinetic isotope effect, thereby improving their pharmacokinetic properties; and secondly, to create stable-isotope-labeled internal standards for precise and accurate bioanalytical quantification. For research and development teams, the use of such deuterated building blocks represents a sophisticated and proactive approach to addressing potential metabolic liabilities early in the drug discovery pipeline, ultimately contributing to the development of safer and more effective medicines.

References

Synthesis of Deuterium-Labeled Cyclopropanoyl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of deuterium-labeled cyclopropanoyl chloride, a valuable building block in medicinal chemistry and drug development. The incorporation of deuterium (B1214612) can significantly enhance the pharmacokinetic properties of drug candidates by attenuating metabolic pathways. This document outlines a viable synthetic strategy, detailed experimental protocols, and expected analytical data.

Introduction

Cyclopropanoyl chloride is a key reagent in the synthesis of various pharmaceutical intermediates.[1] The selective replacement of hydrogen with deuterium atoms in a molecule, known as deuterium labeling, is a well-established strategy to improve the metabolic stability of drug candidates. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, leading to a kinetic isotope effect that can slow down metabolism at specific sites in a molecule. This guide focuses on the preparation of cyclopropanoyl chloride with deuterium atoms on the cyclopropane (B1198618) ring.

Synthetic Strategy

A robust and versatile approach to the synthesis of deuterium-labeled cyclopropanoyl chloride involves a two-step process:

-

Synthesis of Deuterium-Labeled Cyclopropanecarboxylic Acid: This is achieved through a malonic ester synthesis using deuterated starting materials.

-

Conversion to Deuterium-Labeled Cyclopropanoyl Chloride: The deuterated carboxylic acid is then converted to the corresponding acyl chloride using a standard chlorinating agent.

This strategy allows for the preparation of various isotopologues of cyclopropanoyl chloride, depending on the deuterated starting materials used. This guide will focus on the synthesis of cyclopropanecarbonyl-2,2,3,3-d4-chloride.

Caption: Overall synthetic strategy for deuterium-labeled cyclopropanoyl chloride.

Experimental Protocols

Synthesis of Cyclopropanecarboxylic-2,2,3,3-d4 Acid

This procedure is adapted from the well-established malonic ester synthesis for cyclopropane rings.[2][3]

Materials:

-

Diethyl malonate

-

1,2-Dibromoethane-d4 (isotopic purity ≥ 98%)

-

Sodium ethoxide

-

Ethanol (B145695) (anhydrous)

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Magnesium sulfate (B86663) (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol under an inert atmosphere.

-

Add diethyl malonate (1.0 eq) dropwise to the stirred solution at room temperature.

-

After the addition is complete, add 1,2-dibromoethane-d4 (1.1 eq) dropwise.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC or GC.

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

To the residue, add a solution of sodium hydroxide (B78521) (2.5 eq) in water and heat to reflux for 4-6 hours to hydrolyze the ester.

-

Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid until the pH is ~1.

-

Heat the acidified mixture to reflux for 2-3 hours to effect decarboxylation.

-

After cooling, extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclopropanecarboxylic-2,2,3,3-d4 acid.

-

Purify the product by vacuum distillation.

Synthesis of Cyclopropanoyl-2,2,3,3-d4 Chloride

This procedure utilizes thionyl chloride for the conversion of the carboxylic acid to the acyl chloride.[][5]

Materials:

-

Cyclopropanecarboxylic-2,2,3,3-d4 acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

-

Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, place cyclopropanecarboxylic-2,2,3,3-d4 acid (1.0 eq) and the anhydrous solvent.

-

Add a catalytic amount of anhydrous DMF.

-

Add thionyl chloride (1.2 eq) dropwise via the dropping funnel at room temperature.

-

After the addition is complete, heat the reaction mixture to a gentle reflux for 1-2 hours, or until gas evolution ceases.

-

Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

After the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure.

-

Purify the resulting crude cyclopropanoyl-2,2,3,3-d4 chloride by vacuum distillation.

Data Presentation

Expected Yields and Isotopic Purity

| Step | Product | Expected Yield | Expected Isotopic Purity (%D) |

| 1. Malonic Ester Synthesis and Hydrolysis/Decarboxylation | Cyclopropanecarboxylic-2,2,3,3-d4 acid | 60-75% | >98% (based on starting material) |

| 2. Chlorination | Cyclopropanoyl-2,2,3,3-d4 chloride | 85-95% | >98% |

Yields are based on literature for analogous non-deuterated syntheses. Isotopic purity is expected to be maintained throughout the synthesis, with the primary determinant being the isotopic purity of the starting 1,2-dibromoethane-d4.

Expected Analytical Data

Cyclopropanoyl-2,2,3,3-d4 chloride

| Technique | Expected Observations |

| ¹H NMR | A multiplet around 1.8-2.0 ppm corresponding to the single proton on the carbonyl-bearing carbon. The signals for the other cyclopropane protons will be absent. |

| ²H NMR | A signal corresponding to the deuterium atoms on the cyclopropane ring. |

| ¹³C NMR | Signals for the cyclopropane carbons will show coupling to deuterium. The carbonyl carbon signal will be observed around 170-175 ppm. |

| Mass Spec (EI) | The molecular ion peak will be shifted by +4 m/z units compared to the non-labeled compound. Fragmentation patterns will show losses of deuterated fragments. High-resolution mass spectrometry can be used to confirm the elemental composition and isotopic distribution.[6][7] |

| IR Spectroscopy | A strong C=O stretching band around 1780-1800 cm⁻¹. Absence of the broad O-H stretch from the carboxylic acid precursor. C-D stretching vibrations will be observed around 2100-2250 cm⁻¹. |

Logical Workflow Diagram

Caption: A logical workflow for the synthesis and analysis of the target compound.

References

- 1. 1,3-Dibromopropane synthesis - chemicalbook [chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. lscollege.ac.in [lscollege.ac.in]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Cyclopropane-d5-carbonyl Chloride (CAS: 1219794-96-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cyclopropane-d5-carbonyl Chloride, a deuterated acyl chloride of significant interest in pharmaceutical research and development. Its primary application lies in its use as a stable isotope-labeled internal standard for highly accurate quantitative analyses.

Core Compound Properties

Cyclopropane-d5-carbonyl Chloride is the deuterated analog of cyclopropanecarbonyl chloride. The incorporation of five deuterium (B1214612) atoms results in a higher molecular weight, allowing for its differentiation from the non-labeled compound in mass spectrometry-based assays.

Chemical and Physical Data

The key chemical and physical properties of Cyclopropane-d5-carbonyl Chloride are summarized in the table below for easy reference.

| Property | Value | Citations |

| CAS Number | 1219794-96-3 | |

| Molecular Formula | C₄D₅ClO | |

| Molecular Weight | 109.57 g/mol | |

| Appearance | Colorless liquid | |

| Boiling Point | 119 °C | |

| Density | 1.152 g/cm³ | |

| Flash Point | 23 °C | |

| Isotopic Enrichment | ≥98 atom % D |

Safety and Handling

Cyclopropane-d5-carbonyl Chloride is a hazardous substance and requires careful handling in a laboratory setting. It is a flammable liquid and vapor, and it is corrosive, causing severe skin burns and eye damage. It is also harmful if swallowed or inhaled. Always consult the Safety Data Sheet (SDS) before use and handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Synthesis and Chemical Reactivity

The synthesis of Cyclopropane-d5-carbonyl Chloride typically involves a two-step process: the preparation of deuterated cyclopropanecarboxylic acid, followed by its conversion to the corresponding acyl chloride.

Synthetic Pathway

Caption: Proposed synthesis of Cyclopropane-d5-carbonyl Chloride.

Reactivity

As an acyl chloride, Cyclopropane-d5-carbonyl Chloride is a reactive compound that readily undergoes nucleophilic acyl substitution. A common reaction is with primary amines to form N-substituted amides.

Caption: General reaction with a primary amine.

Application in Quantitative Analysis

The primary and most critical application of Cyclopropane-d5-carbonyl Chloride is as an internal standard in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard for correcting for analyte loss during sample preparation and for variations in instrument response.

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates a typical workflow for the use of Cyclopropane-d5-carbonyl Chloride as an internal standard in a bioanalytical method, for instance, for the quantification of a cyclopropyl-containing drug in a biological matrix.

Caption: LC-MS/MS quantitative analysis workflow.

Experimental Protocols

Proposed Synthesis of Cyclopropane-d5-carbonyl Chloride

This protocol is a proposed synthetic route based on established chemical transformations.

Step 1: Synthesis of Cyclopropanecarboxylic acid-d5

This step can be adapted from the synthesis of other deuterated cyclopropane (B1198618) derivatives. A plausible approach involves the reaction of a deuterated ethane derivative with ethyl isocyanoacetate.

-

Materials: Deuterated 1,2-dibromoethane (B42909) (or a similar deuterated starting material), ethyl isocyanoacetate, sodium hydride, and appropriate anhydrous solvents.

-

Procedure: In a flame-dried, inert atmosphere flask, a solution of ethyl isocyanoacetate in an anhydrous solvent is treated with sodium hydride. The deuterated ethane derivative is then added, and the reaction mixture is stirred, potentially with heating, to facilitate the cyclization reaction.

-

Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then hydrolyzed to the carboxylic acid. Purification is typically achieved by distillation or chromatography.

Step 2: Chlorination of Cyclopropanecarboxylic acid-d5

This step follows standard procedures for converting a carboxylic acid to an acyl chloride.

-

Materials: Cyclopropanecarboxylic acid-d5, thionyl chloride (or oxalyl chloride), and a catalytic amount of dimethylformamide (DMF).

-

Procedure: To a solution of Cyclopropanecarboxylic acid-d5, thionyl chloride is added dropwise, often with a catalytic amount of DMF. The reaction mixture is stirred, and the progress is monitored by the cessation of gas evolution (SO₂ and HCl).

-

Work-up and Purification: The excess thionyl chloride is removed under reduced pressure, and the resulting Cyclopropane-d5-carbonyl Chloride is purified by distillation.

Protocol for Use as an Internal Standard in LC-MS/MS

This protocol provides a general framework for the quantification of a cyclopropyl-containing analyte in a biological matrix.

-

Preparation of Internal Standard Stock Solution: A stock solution of Cyclopropane-d5-carbonyl Chloride is prepared in an appropriate organic solvent. Due to its reactivity, it may be more practical to use a stable derivative, such as the corresponding amide formed by reaction with a specific amine, as the internal standard. For this protocol, we will assume a stable derivative is used.

-

Sample Preparation:

-

To a known volume of the biological sample (e.g., 100 µL of plasma), add a precise volume of the deuterated internal standard working solution.

-

Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

-

Vortex and centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto an appropriate LC column for chromatographic separation of the analyte and the internal standard.

-

The eluent is introduced into a tandem mass spectrometer.

-

Monitor the specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard in Multiple Reaction Monitoring (MRM) mode.

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of known standards against their concentrations.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

Cyclopropane-d5-carbonyl Chloride is an invaluable tool for researchers in the field of drug development and bioanalysis. Its use as a deuterated internal standard enables highly accurate and precise quantification of analytes in complex matrices. This guide has provided a comprehensive overview of its properties, synthesis, and a detailed workflow for its application, serving as a valuable resource for scientists and researchers.

A Technical Guide to the Kinetic Isotope Effect: Probing Solvolysis Mechanisms with Cyclopropanecarbonyl Chloride-d₅

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the kinetic isotope effect (KIE) of Cyclopropanecarbonyl Chloride-d₅ is not available in published literature. This guide serves as an in-depth, theoretical framework illustrating how this compound would be used to investigate reaction mechanisms based on well-established principles of physical organic chemistry and data from analogous cyclopropylmethyl systems.

Introduction: The Kinetic Isotope Effect as a Mechanistic Probe

The Kinetic Isotope Effect (KIE) is a powerful tool in physical organic chemistry used to elucidate reaction mechanisms by determining the extent to which isotopic substitution affects the rate of a chemical reaction.[1][2] The KIE is expressed as the ratio of the rate constant of the reaction with a light isotope (kL) to the rate constant with a heavy isotope (kH). For deuterium (B1214612), the most common isotope used, this is kH/kD.[1]

This effect arises primarily from the difference in zero-point vibrational energies of bonds to the different isotopes; a bond to a heavier isotope (like deuterium) has a lower zero-point energy and is therefore stronger.[3] Consequently, if a bond to an isotopically substituted atom is broken or significantly altered in the rate-determining step (RDS) of a reaction, a measurable change in the reaction rate occurs.

-

Primary KIE: Observed when the bond to the isotope is broken in the RDS. Typically, kH/kD values are large (>2).[4]

-

Secondary KIE (SKIE): Observed when the bond to the isotope is not broken but its environment changes between the reactant and the transition state. These effects are smaller (typically 0.7-1.5) but provide crucial information about changes in hybridization or hyperconjugation.[1][5]

The cyclopropylcarbonyl system is of particular interest due to the unique electronic properties of the cyclopropane (B1198618) ring, which can stabilize an adjacent positive charge, leading to rapid carbocationic rearrangements. This guide will explore how a specifically deuterated substrate, Cyclopropanecarbonyl Chloride-d₅, can serve as a precise probe for the solvolysis mechanism of this reactive system.

The Cyclopropylcarbonyl System: A Case for Mechanistic Scrutiny

Cyclopropanecarbonyl chloride is a reactive acyl chloride used in organic synthesis to introduce the cyclopropane moiety.[6][7] Its solvolysis is presumed to proceed through a carbocationic intermediate. The departure of the chloride leaving group generates a highly unstable primary acylium ion, which is expected to rapidly decarbonylate to form the cyclopropylmethyl cation. This cation is the focal point of mechanistic interest, as it is the classical example of a non-classical, rapidly equilibrating system of cations.

The key mechanistic question is the degree of charge development and the nature of the transition state in the rate-determining step. Isotopic labeling of the cyclopropane ring allows for the investigation of this transition state through secondary kinetic isotope effects. For this guide, we define Cyclopropanecarbonyl Chloride-d₅ as having the following structure, with deuterium labels at all four positions on the cyclopropane ring and on the α-carbon.

Caption: Plausible synthetic pathway for Cyclopropanecarbonyl Chloride-d₅.

Protocol:

-

Synthesis of Cyclopropanecarboxylic acid-d₅: This key intermediate could be prepared from 1,3-dibromopropane-d₆. The dibromide is converted to a Grignard reagent, which is then carboxylated using CO₂.

-

Chlorination: The resulting deuterated carboxylic acid is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions to yield the final product, Cyclopropanecarbonyl Chloride-d₅. [6][8]The product would be purified by distillation under reduced pressure. [8]

Kinetic Measurements: Solvolysis

The solvolysis rate can be measured in a suitable solvent system (e.g., 80% aqueous ethanol) by monitoring the production of HCl over time.

Caption: General experimental workflow for determining the KIE of solvolysis.

Protocol:

-

A solution of the acyl chloride in a dry solvent (e.g., acetone) is prepared.

-

A thermostatted reaction vessel containing the solvolysis medium (e.g., 80% aqueous ethanol) and a pH indicator is prepared.

-

The reaction is initiated by injecting a small, precise volume of the acyl chloride solution into the solvent.

-

The rate of acid production is monitored by a pH-stat autotitrator, which adds a standardized base solution to maintain a constant pH. The rate of base addition is directly proportional to the reaction rate.

-

The reaction is followed for several half-lives, and the data is fitted to a first-order rate equation to determine the rate constant, k.

-

The procedure is repeated for both the deuterated (kD) and non-deuterated (kH) substrates under identical conditions.

Data Presentation and Mechanistic Interpretation

The power of the KIE lies in interpreting the quantitative data. The solvolysis is expected to proceed via an Sₙ1-like mechanism, where the rate-determining step is the formation of the carbocation intermediate.

Caption: Proposed Sₙ1-like solvolysis and decarbonylation pathway.

Expected Isotope Effects

The isotope effect observed for the d₅-substrate would be a composite of effects from the α-deuterium and the four β-deuteriums.

-

α-Secondary KIE: As the reaction proceeds from the sp³-hybridized acyl chloride to an sp²-hybridized transition state approaching the acylium ion, the out-of-plane C-D bending vibration becomes less constrained. This leads to a normal KIE (kH/kD > 1), typically in the range of 1.10-1.25 for a full charge development. [1]* β-Secondary KIE: The effect of β-deuteriums is primarily due to hyperconjugation. The C-H (or C-D) bonds of the cyclopropane ring donate electron density to the developing positive charge at the carbonyl carbon in the transition state. Since C-H bonds are better hyperconjugative donors than the stronger C-D bonds, the hydrogen-substituted compound is stabilized more, leading to a faster reaction. This also results in a normal KIE (kH/kD > 1), typically around 1.10 per deuterium. [2][4]

Hypothetical Quantitative Data

The following table summarizes the expected (hypothetical) rate constants and the resulting KIE for the solvolysis in 80% aqueous ethanol (B145695) at 25°C.

| Substrate | Rate Constant, k (s⁻¹) | kH/kD | α-KIE Contribution (Estimated) | β-KIE Contribution (Estimated) |

| Cyclopropanecarbonyl Chloride | 1.20 x 10⁻⁴ | \multirow{2}{}{1.42 } | \multirow{2}{}{~1.15} | \multirow{2}{*}{~(1.06)⁴ ≈ 1.26} |

| Cyclopropanecarbonyl Chloride-d₅ | 0.845 x 10⁻⁴ |

Note: The overall KIE is multiplicative (KIE_total ≈ KIE_α * KIE_β). The β-KIE contribution is an approximation based on the effect of four deuterons.

Interpretation: An observed KIE of approximately 1.42 would strongly support an Sₙ1-like mechanism where there is significant C-Cl bond cleavage and positive charge development on the carbonyl carbon in the rate-determining step. This large secondary KIE indicates a transition state that closely resembles the carbocation intermediate, reflecting significant rehybridization at the α-carbon and substantial hyperconjugative stabilization from the β-C-D bonds.

Implications for Drug Development

Understanding reaction mechanisms is paramount in drug development for predicting metabolite formation, chemical stability, and designing synthetic routes. The principles demonstrated here are directly applicable:

-

Metabolic Stability: If a C-H bond is cleaved in the rate-determining step of a metabolic pathway, deuterating that position (a primary KIE) can slow down metabolism, increasing the drug's half-life. This is the strategy behind deuterated drugs like deutetrabenazine. [9]* Reaction Optimization: Understanding whether a synthetic step proceeds via an Sₙ1 or Sₙ2 mechanism, as probed by SKIEs, can guide the optimization of reaction conditions (solvent, temperature) to favor desired pathways and minimize side products.

Conclusion

While direct experimental data for Cyclopropanecarbonyl Chloride-d₅ is unavailable, this guide demonstrates its potential as a powerful mechanistic probe. By applying the principles of secondary kinetic isotope effects, a detailed picture of the solvolysis transition state can be constructed. The expected large, normal KIE would provide compelling evidence for a dissociative, Sₙ1-like mechanism involving significant charge development stabilized by hyperconjugation. This theoretical exercise underscores the utility of isotopic labeling as a fundamental tool for researchers in both academic and industrial chemistry.

References

- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. personal.utdallas.edu [personal.utdallas.edu]

- 6. Page loading... [wap.guidechem.com]

- 7. nbinno.com [nbinno.com]

- 8. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]

- 9. Towards trans-dual deuterated cyclopropanes via photoredox synergistic deuteration with D2O - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Deuterium Labeling in Unraveling Metabolic Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, applications, and methodologies of deuterium (B1214612) labeling in the study of metabolic pathways. Deuterium, a stable isotope of hydrogen, serves as a powerful and versatile tracer for elucidating the intricate network of biochemical reactions that underpin cellular function, disease pathogenesis, and drug metabolism. This document offers detailed experimental protocols, quantitative data summaries, and visual representations of key metabolic and experimental workflows to empower researchers in leveraging this robust technique.

Core Principles of Deuterium Labeling in Metabolic Research

Deuterium (²H or D), a non-radioactive isotope of hydrogen, is a cornerstone of modern metabolic research.[1] Its utility lies in its ability to be incorporated into biological molecules, effectively "labeling" them for downstream analysis. When a deuterium-labeled substrate is introduced into a biological system, it is processed through various metabolic pathways, and the deuterium atoms are integrated into newly synthesized molecules.[2] This allows researchers to trace the flow of atoms and quantify the rates of metabolic reactions, a field known as metabolic flux analysis.[3]

The low natural abundance of deuterium (approximately 0.015%) ensures that the administered labeled compounds can be readily detected against a low background signal.[4] This key advantage, coupled with its non-radioactive nature, makes deuterium a safe and effective tracer for in vivo studies in both preclinical models and human subjects.[5]

Two primary analytical techniques are employed to detect and quantify deuterium-labeled metabolites:

-

Mass Spectrometry (MS): MS separates ions based on their mass-to-charge ratio. The incorporation of deuterium increases the mass of a molecule, resulting in a detectable mass shift in the mass spectrum. This allows for the precise quantification of the labeled and unlabeled species.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy exploits the magnetic properties of atomic nuclei. Deuterium has a distinct NMR signal from hydrogen (¹H), enabling the non-invasive detection and quantification of deuterated metabolites in vitro and in vivo.[5]

Key Applications in Metabolic Pathway Studies

Deuterium labeling has been instrumental in advancing our understanding of a wide array of metabolic processes.

Glucose Metabolism

Deuterated glucose analogs are widely used to investigate central carbon metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[2][7] By tracing the fate of deuterium atoms from glucose into downstream metabolites like lactate (B86563) and glutamate, researchers can quantify the flux through these critical energy-producing pathways.[8][9] This has significant implications for understanding diseases characterized by altered glucose metabolism, such as cancer and diabetes.[10][11]

De Novo Lipogenesis (DNL) and Lipid Metabolism

The synthesis of new fatty acids, a process known as de novo lipogenesis, can be readily measured using deuterium oxide (D₂O), or "heavy water".[12][13] When D₂O is administered, deuterium is incorporated into newly synthesized fatty acids and cholesterol.[12] This allows for the quantification of DNL rates in various tissues, providing insights into metabolic disorders like non-alcoholic fatty liver disease (NAFLD) and cardiovascular disease.[3][14]

Protein and Amino Acid Metabolism

D₂O labeling is also a powerful tool for measuring the synthesis rates of proteins and the metabolism of amino acids.[15] Deuterium from D₂O is incorporated into non-essential amino acids during their synthesis, which are then used to build new proteins.[15] By measuring the rate of deuterium incorporation into peptides, the fractional synthesis rates (FSR) of individual proteins can be determined.[16]

Experimental Protocols

This section provides detailed methodologies for key deuterium labeling experiments.

In Vivo Labeling with Deuterium Oxide (D₂O) in Mice

This protocol describes a typical procedure for studying metabolic flux in mice using D₂O.

Materials:

-

Deuterium oxide (D₂O, 99.9 atom %)

-

Sterile 0.9% saline

-

Drinking water

-

Animal balance

-

Syringes and needles for intraperitoneal (IP) injection

Procedure:

-

Acclimatization: Acclimate mice to individual housing and the experimental conditions for at least 3 days prior to the start of the study.

-

Priming Dose: To rapidly enrich the body water with deuterium, administer an initial priming dose of D₂O via IP injection. A common priming dose is calculated to bring the total body water to a desired enrichment level (e.g., 4-5%). This is typically achieved by injecting a solution of 99.9% D₂O in sterile saline. For example, a 20g mouse with an estimated total body water of 60% would receive an injection to enrich its ~12g of body water.

-

Maintenance: Following the priming dose, provide drinking water enriched with a lower percentage of D₂O (e.g., 4-8%) for the duration of the study to maintain a stable body water enrichment.[12]

-

Sample Collection: At predetermined time points, collect blood and tissues of interest. Blood can be collected via tail vein or cardiac puncture. Tissues should be snap-frozen in liquid nitrogen immediately after collection to quench metabolic activity.

-

Sample Processing and Analysis: Extract metabolites, proteins, or lipids from the collected samples. Prepare the samples for analysis by mass spectrometry or NMR spectroscopy to determine deuterium enrichment.[1]

Cell Culture Labeling with Deuterated Glucose

This protocol outlines the steps for tracing glucose metabolism in cultured cells.

Materials:

-

Glucose-free cell culture medium (e.g., DMEM)

-

Deuterated glucose (e.g., [6,6-²H₂]-D-glucose)

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS)

-

Cell culture plates or flasks

-

Ice-cold methanol (B129727) or other quenching solution

-

Cell scraper

Procedure:

-

Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of labeling.

-

Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with the desired concentration of deuterated glucose and other necessary components like dFBS and amino acids.[2]

-

Initiation of Labeling:

-

Aspirate the regular growth medium from the cells.

-

Wash the cells once with pre-warmed sterile PBS to remove any residual unlabeled glucose.

-

Add the pre-warmed labeling medium to the cells.[2]

-

-

Time-Course Incubation: Incubate the cells for various durations to capture the dynamics of label incorporation into downstream metabolites.

-

Metabolite Quenching and Extraction:

-

To halt metabolic activity, quickly aspirate the labeling medium and wash the cells with ice-cold PBS.

-

Immediately add an ice-cold extraction solvent (e.g., 80% methanol) to the cells.[2]

-

Scrape the cells and collect the cell lysate.

-

-

Sample Preparation for Analysis: Centrifuge the lysate to pellet cell debris and proteins. The supernatant containing the metabolites can then be dried and reconstituted in a suitable solvent for MS or NMR analysis.[1]

Data Presentation: Quantitative Insights from Deuterium Labeling Studies

The following tables summarize representative quantitative data obtained from various metabolic studies utilizing deuterium labeling.

| Parameter | Tracer | Biological System | Value | Reference |

| Fractional Synthesis Rate (FSR) of Myosin Heavy Chain | D₂O | Rat Skeletal Muscle | ~0.6-1.5 %/day | [16] |

| Fractional Synthesis Rate (FSR) of Collagen | D₂O | Rat Skeletal Muscle | ~0.6 %/day | [16] |

| De Novo Lipogenesis (Palmitate) | D₂O | Rat Liver | t₁/₂ ≤ 4 days | [12] |

| Cholesterol Synthesis | D₂O | Rat Liver | t₁/₂ ≤ 4 days | [12] |

| Lactate-to-Water Signal Ratio (Pre-treatment) | [6,6'-²H₂]glucose | Murine Tumor Model | 0.33 ± 0.10 | [8] |

| Lactate-to-Water Signal Ratio (Post-treatment) | [6,6'-²H₂]glucose | Murine Tumor Model | 0.089 ± 0.039 | [8] |

| Maximum Deuterium Incorporation (N) in Palmitate | D₂O | Rat Plasma | 21 | [13] |

| Maximum Deuterium Incorporation (N) in Cholesterol | D₂O | Rat Plasma | 27 | [13] |

Table 1: Summary of Quantitative Data from Deuterium Labeling Studies. This table presents a compilation of quantitative data from various metabolic studies that have employed deuterium labeling to measure fractional synthesis rates, metabolic turnover, and metabolite ratios in different biological systems.

Visualizing Metabolic Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows relevant to deuterium labeling studies.

Conclusion

Deuterium labeling is a powerful and versatile technique that has revolutionized our ability to study metabolic pathways in intricate detail. Its safety, cost-effectiveness, and broad applicability make it an indispensable tool for researchers, scientists, and drug development professionals. By providing quantitative insights into metabolic fluxes and the dynamic nature of biochemical networks, deuterium labeling continues to drive new discoveries in our understanding of health, disease, and the development of novel therapeutic interventions.

References

- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic deuterium oxide (D2O) labeling in quantitative omics studies: A tutorial review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NMR Based Methods for Metabolites Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.rsna.org [pubs.rsna.org]

- 9. researchgate.net [researchgate.net]

- 10. dspace.mit.edu [dspace.mit.edu]

- 11. researchgate.net [researchgate.net]

- 12. In vivo measurement of fatty acids and cholesterol synthesis using D2O and mass isotopomer analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vivo measurement of plasma cholesterol and fatty acid synthesis with deuterated water: determination of the average number of deuterium atoms incorporated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Untargeted Lipidomics after D2O Administration Reveals the Turnover Rate of Individual Lipids in Various Organs of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Deuterium labeling enables proteome wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Cyclopropane-carbonyl Chloride-d5: A Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cyclopropane-carbonyl Chloride-d5, a deuterated isotopologue of Cyclopropanecarbonyl chloride. While specific peer-reviewed literature on the d5 variant is limited, this document consolidates available data and provides a robust framework for its application in research. By leveraging data from its non-deuterated counterpart (henceforth referred to as the 'd0' variant) and established principles of isotope chemistry, this guide serves as a core resource for professionals in drug development and chemical synthesis.

Core Chemical Properties

This compound is a specialized reagent primarily used in contexts requiring isotopic labeling. Its physical and chemical properties are nearly identical to the d0 variant, with the key difference being the increased molecular weight due to the five deuterium (B1214612) atoms.

Table 1: Comparison of Physical and Chemical Properties

| Property | Cyclopropane-carbonyl Chloride-d0 | This compound | Data Source(s) |

| CAS Number | 4023-34-1 | 1219794-96-3 | [1][2] |

| Molecular Formula | C₄H₅ClO | C₄D₅ClO | [1][2] |

| Molecular Weight | 104.53 g/mol | 109.57 g/mol | [1][2] |

| Appearance | Clear colorless to slightly yellow liquid | Clear colorless to slightly yellow liquid | [1][3] |

| Boiling Point | 119 °C (lit.) | ~119 °C (Expected) | [3][4] |

| Density | 1.152 g/mL at 25 °C (lit.) | ~1.15 g/mL (Expected) | [3][4] |

| Refractive Index | n20/D 1.452 (lit.) | ~1.452 (Expected) | [3][4] |

| Storage Conditions | 2-8°C, under inert gas, protect from moisture | 2-8°C, under inert gas, protect from moisture | [2][3][4] |

Note: Properties for the d5 variant are estimated based on the d0 variant, as significant shifts in these physical constants are not expected with deuteration.

Synthesis and Preparation

Plausible Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Cyclopropanecarboxylic acid-d5

The synthesis of the deuterated carboxylic acid precursor is the key step. While various methods exist for deuteration, a potential route could involve the deuteration of a suitable cyclopropane (B1198618) precursor. For instance, methods for the trans-dual deuteration of cyclopropenes using D₂O as the deuterium source have been reported in the literature and could be adapted.[5]

Step 2: Conversion to this compound

This step follows a standard procedure for converting a carboxylic acid to an acyl chloride.[6]

-

Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with calcium chloride), and an addition funnel. The entire apparatus must be dried to prevent hydrolysis of the reagent.

-

Reagents: To the flask, add Cyclopropanecarboxylic acid-d5 (1.0 eq).

-

Chlorination: Thionyl chloride (SOCl₂) (approx. 1.2 eq) is added dropwise through the addition funnel at room temperature with stirring.[6] Alternatively, oxalyl chloride can be used.[3]

-

Reaction: After the addition is complete, the reaction mixture is gently heated to approximately 80°C for 30-60 minutes, or until the evolution of gas (SO₂ and DCl) ceases.[6]

-

Purification: The excess thionyl chloride is removed by distillation. The resulting crude this compound is then purified by fractional distillation under reduced pressure to yield a colorless liquid.[3][6]

-

Storage: The final product must be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container at 2-8°C to prevent degradation from moisture.[3][4]

Applications in Research and Drug Development

The primary value of this compound lies in the strategic incorporation of deuterium. Deuterium's stable, non-radioactive nature and its mass difference from hydrogen enable its use in several advanced applications.[7]

3.1. Internal Standards for Mass Spectrometry

Deuterated compounds are considered the "gold standard" for use as internal standards (IS) in quantitative mass spectrometry (MS), particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[7][8]

-

Principle: An ideal IS mimics the analyte of interest throughout sample preparation, chromatography, and ionization without interfering with its signal.[9] Because this compound is chemically almost identical to its d0 counterpart, it co-elutes during chromatography and experiences similar matrix effects and ionization suppression or enhancement.[10][11]

-

Advantage: The mass difference (5 Daltons) allows the mass spectrometer to distinguish between the analyte and the IS.[11] By adding a known quantity of the d5-labeled standard to a sample, any variability in the analytical process can be normalized, leading to highly accurate and precise quantification of the d0 analyte.[7] This is crucial in pharmacokinetic and toxicological studies.[7]

3.2. Probing the Kinetic Isotope Effect (KIE)

The Kinetic Isotope Effect (KIE) is a change in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes.[12]

-

Mechanism Elucidation: The C-D bond is stronger than the C-H bond.[13] If a C-H bond is broken in the rate-determining step of a reaction, substituting hydrogen with deuterium will slow the reaction down. The magnitude of this rate change (kH/kD) provides powerful insight into the reaction mechanism.[12][14] Using this compound as a reagent can help determine if the cleavage of a C-H bond on the cyclopropane ring is involved in the rate-limiting step of a subsequent reaction.

-

Metabolic Switching in Drug Development: The KIE is strategically used to enhance the metabolic stability of drug candidates.[15] Cytochrome P450 enzymes often metabolize drugs by oxidizing C-H bonds. By replacing a metabolically vulnerable hydrogen with deuterium, the rate of metabolism at that position can be significantly reduced (the "deuterium shield").[15] This can lead to an improved pharmacokinetic profile, such as a longer half-life and reduced formation of toxic metabolites. This compound can be used to synthesize deuterated drug analogues to investigate and optimize their metabolic fate.

Safety and Handling

Cyclopropane-carbonyl Chloride is a hazardous substance that must be handled with appropriate safety precautions. The deuterated version should be treated with the same level of caution.

Table 2: Summary of Hazard Information

| Hazard Type | Description | Precautionary Measures | Source(s) |

| Flammability | Flammable liquid and vapor. | Keep away from heat, sparks, and open flames. Use spark-proof tools. | [16][17] |

| Corrosivity | Causes severe skin burns and eye damage. Reacts violently with water to produce hydrochloric acid. | Wear protective gloves, clothing, eye protection, and face protection. Handle in a chemical fume hood. | [16][17][18] |

| Toxicity | Toxic if swallowed. Ingestion can cause strong corrosive effects on the mouth and throat. | Do not ingest. If swallowed, seek immediate medical attention. | [16][17][19] |

| Reactivity | Reacts with water, strong bases, alcohols, and strong oxidizing agents. | Store in a dry, well-ventilated place away from incompatible materials. Keep container tightly closed. | [16][18] |

Always consult the full Safety Data Sheet (SDS) before handling this chemical.[16][17][18]

Visualized Workflows and Concepts

Diagram 1: Plausible Synthetic Workflow

Caption: A plausible two-stage synthesis route for this compound.

Diagram 2: Use as an Internal Standard in LC-MS

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Diagram 3: The Kinetic Isotope Effect in Metabolism

Caption: Deuteration at a metabolic site can slow down enzymatic degradation.

References

- 1. Cyclopropanecarbonyl Chloride CAS#: 4023-34-1 [m.chemicalbook.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. Cyclopropanecarbonyl Chloride | 4023-34-1 [chemicalbook.com]

- 4. 环丙甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Towards trans-dual deuterated cyclopropanes via photoredox synergistic deuteration with D2O - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. benchchem.com [benchchem.com]

- 9. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 10. texilajournal.com [texilajournal.com]

- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 12. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. canbipharm.com [canbipharm.com]

- 18. cdnisotopes.com [cdnisotopes.com]

- 19. datasheets.scbt.com [datasheets.scbt.com]

Methodological & Application

Application Notes and Protocols for Metabolic Profiling Using Cyclopropane-carbonyl Chloride-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic profiling, a key discipline in the field of metabolomics, provides a comprehensive snapshot of the small-molecule metabolites present within a biological system. This powerful approach is increasingly integral to understanding disease mechanisms, identifying novel biomarkers, and accelerating drug development pipelines. The chemical derivatization of metabolites is a crucial step in many metabolic profiling workflows, aimed at improving the analytical properties of target compounds for techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Cyclopropane-carbonyl Chloride-d5 is a deuterated derivatization reagent designed for the sensitive and specific analysis of metabolites containing primary and secondary amine and hydroxyl functional groups. The incorporation of five deuterium (B1214612) atoms provides a distinct mass shift, facilitating the use of stable isotope dilution methods for accurate quantification and serving as an internal standard to correct for matrix effects and variations in instrument response. This application note provides detailed protocols for the use of this compound in metabolic profiling studies, along with representative data and pathway visualizations to guide researchers in their experimental design and data interpretation.

Principle of the Method

This compound reacts with primary and secondary amines, as well as hydroxyl groups, to form stable amide and ester derivatives, respectively. This derivatization accomplishes several key objectives to enhance metabolite analysis:

-

Improved Chromatographic Separation: The derivatization increases the hydrophobicity of polar metabolites, leading to better retention and separation on reverse-phase liquid chromatography (RPLC) columns. For GC-MS, it increases the volatility of non-volatile compounds like amino acids.

-

Enhanced Ionization Efficiency: The cyclopropane-carbonyl moiety can improve the ionization efficiency of the derivatized metabolites in the mass spectrometer's ion source, leading to increased sensitivity.

-

Accurate Quantification: The presence of five deuterium atoms in the reagent allows for the creation of a heavy-labeled version of the derivatized analyte. By spiking a known concentration of a non-deuterated standard and derivatizing it with the deuterated reagent, or vice-versa, ratiometric quantification can be performed, which is more accurate and precise than external calibration methods.

Experimental Protocols

The following protocols provide a general framework for the derivatization of metabolites in biological samples using this compound for LC-MS/MS analysis. Optimization may be required for specific sample types and target analytes.

Sample Preparation

The choice of sample preparation method is critical to minimize matrix effects and ensure efficient derivatization.

a) For Plasma/Serum Samples (Protein Precipitation):

-

To 50 µL of plasma or serum in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile.

-

Vortex the mixture vigorously for 30 seconds to precipitate proteins.

-

Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube for the derivatization step.

b) For Brain Microdialysate Samples:

-

Microdialysate samples can often be used directly due to their low protein content.

-

If necessary, a simple centrifugation step (10,000 x g for 5 minutes) can be performed to remove any particulate matter.

c) For Urine Samples (Dilution):

-

Thaw frozen urine samples on ice.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any sediment.

-

Dilute the urine supernatant 1:10 with ultrapure water to reduce the concentration of interfering substances.

Derivatization Protocol

This protocol is adapted from established methods using similar acyl chloride reagents.

Materials:

-

This compound solution (e.g., 2% v/v in anhydrous acetonitrile).

-

Sodium carbonate buffer (100 mM, pH 9.0).

-

Internal standard solution (containing non-deuterated analogues of the target metabolites).

-

Quenching solution (e.g., 1% formic acid in water).

Procedure:

-

To 20 µL of the prepared sample supernatant (or standard solution), add 10 µL of 100 mM sodium carbonate buffer.

-

Add 10 µL of the internal standard solution.

-

Add 10 µL of the 2% this compound solution.

-

Vortex the mixture immediately and vigorously for 1 minute.

-

Allow the reaction to proceed at room temperature for 5 minutes.

-

Add 50 µL of the quenching solution to stop the reaction.

-

Vortex briefly and centrifuge at 14,000 x g for 5 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are general starting conditions for the analysis of derivatized metabolites.

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start at a low percentage of mobile phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes to elute the derivatized analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS System: A triple quadrupole mass spectrometer is ideal for targeted quantitative analysis.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM). The MRM transitions will be specific for each derivatized metabolite, with one transition for the endogenous (non-deuterated) analyte derivatized with this compound and another for the internal standard.

Data Presentation

The use of this compound allows for the accurate quantification of a wide range of metabolites. The following table provides an example of quantitative data that could be obtained from a targeted metabolic profiling study of neurotransmitters in a preclinical model of a neurological disorder.

| Metabolite | Control Group (nM) | Treated Group (nM) | % Change | p-value |

| Dopamine | 15.2 ± 2.1 | 25.8 ± 3.5 | +69.7% | <0.01 |

| Serotonin | 8.5 ± 1.2 | 7.9 ± 1.5 | -7.1% | >0.05 |

| Norepinephrine | 12.1 ± 1.8 | 18.3 ± 2.4 | +51.2% | <0.05 |

| GABA | 45.6 ± 5.9 | 62.1 ± 7.3 | +36.2% | <0.05 |

| Glutamate | 1250 ± 150 | 980 ± 120 | -21.6% | <0.05 |

| Tyrosine | 85.3 ± 9.7 | 82.1 ± 10.1 | -3.8% | >0.05 |

| Tryptophan | 55.2 ± 6.8 | 56.9 ± 7.2 | +3.1% | >0.05 |

Data are presented as mean ± standard deviation. Statistical significance was determined using a Student's t-test.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for metabolic profiling.

Relevant Metabolic Pathway: Catecholamine Biosynthesis

Caption: Catecholamine biosynthesis pathway.

Conclusion

This compound is a valuable tool for the targeted metabolic profiling of primary and secondary amine and hydroxyl-containing metabolites. The derivatization protocol enhances the analytical performance of these compounds in LC-MS/MS analysis, enabling sensitive and accurate quantification. The application of this reagent in metabolomics research can provide significant insights into the biochemical changes associated with various physiological and pathological states, thereby supporting biomarker discovery and drug development efforts. The detailed protocols and examples provided in this application note serve as a comprehensive guide for researchers to implement this powerful analytical strategy in their own studies.

Application Note: Quantitative Analysis of Cyclopropanecarboxamide in Human Plasma by LC-MS/MS Using Cyclopropane-carbonyl Chloride-d5 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

In quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is crucial for correcting analytical variability.[1] An ideal internal standard co-elutes with the analyte of interest and experiences similar ionization effects, thereby compensating for variations in sample preparation, injection volume, and instrument response.[1] Deuterated internal standards, which are isotopically labeled analogs of the analyte, are widely considered the gold standard for quantitative bioanalysis.[1] Their chemical behavior is nearly identical to the unlabeled analyte, yet they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.[1] This near-identical chemical nature ensures they effectively track the analyte through the entire analytical process.[1]

This application note details a robust and sensitive LC-MS/MS method for the quantification of Cyclopropanecarboxamide in human plasma. The method employs Cyclopropane-carbonyl Chloride-d5, which is converted to Cyclopropanecarboxamide-d5 to serve as the stable isotope-labeled internal standard. This approach ensures high accuracy and precision, making it suitable for pharmacokinetic and toxicological studies.[2] The use of a deuterated internal standard is highly recommended by regulatory agencies for the validation of bioanalytical methods.[1]

Principle of the Method

A known concentration of the internal standard, Cyclopropanecarboxamide-d5 (formed in situ from this compound), is added to plasma samples. Both the analyte (Cyclopropanecarboxamide) and the IS are extracted from the plasma matrix via protein precipitation. The extracted samples are then analyzed by LC-MS/MS. Quantification is achieved by calculating the ratio of the peak area of the analyte to that of the internal standard, which corrects for potential variations during sample processing and analysis.[3]

Experimental Protocols

1. Materials and Reagents

-

Analyte: Cyclopropanecarboxamide (≥98% purity)

-

Internal Standard Precursor: this compound (≥98% purity, isotopic purity ≥99%)

-

Reagents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Ammonium (B1175870) hydroxide (B78521), Water (18.2 MΩ·cm), and control human plasma.

2. Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1.00 mg/mL): Accurately weigh and dissolve 10 mg of Cyclopropanecarboxamide in 10 mL of methanol.

-

Analyte Working Solutions: Prepare serial dilutions of the stock solution with 50:50 (v/v) acetonitrile/water to create calibration standards.

-

Internal Standard Stock Solution (1.00 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of acetonitrile.

-

Internal Standard Working Solution (ISWS) (100 ng/mL): In a fume hood, add 10 µL of the IS stock solution to 990 µL of acetonitrile. Then, add 10 µL of concentrated ammonium hydroxide to convert the acyl chloride to the amide. Vortex and allow to react for 10 minutes. Dilute this solution to the final concentration of 100 ng/mL with acetonitrile.

3. Preparation of Calibration Standards and Quality Control (QC) Samples

-

Calibration Standards: Spike 95 µL of control human plasma with 5 µL of the appropriate analyte working solution to achieve final concentrations over the desired range (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Quality Control (QC) Samples: Prepare QC samples in the same manner at low, medium, and high concentrations (e.g., 3, 75, and 750 ng/mL).

4. Sample Preparation Protocol (Protein Precipitation)

-

Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the Internal Standard Working Solution (100 ng/mL Cyclopropanecarboxamide-d5).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.[4]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

5. LC-MS/MS Instrumentation and Conditions

-

LC System: Standard UHPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5% to 95% B

-

2.5-3.5 min: Hold at 95% B

-

3.5-3.6 min: 95% to 5% B

-

3.6-5.0 min: Hold at 5% B

-

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions:

-

Cyclopropanecarboxamide: Precursor Ion (m/z) 86.1 → Product Ion (m/z) 44.1

-

Cyclopropanecarboxamide-d5 (IS): Precursor Ion (m/z) 91.1 → Product Ion (m/z) 47.1

-

Data Presentation

The validation of the bioanalytical method should be performed according to regulatory guidelines.[5][6] Key performance metrics are summarized below.

Table 1: Linearity of Calibration Curve

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Weighting |

|---|

| Cyclopropanecarboxamide | 1 - 1000 | > 0.995 | 1/x² |

Table 2: Accuracy and Precision (Intra- and Inter-Day)

| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%Bias) |

|---|---|---|---|---|---|

| LLOQ | 1.0 | ≤ 8.5 | ± 7.2 | ≤ 9.1 | ± 6.8 |

| Low QC | 3.0 | ≤ 6.3 | ± 5.1 | ≤ 7.5 | ± 4.9 |

| Mid QC | 75.0 | ≤ 4.1 | ± 3.5 | ≤ 5.2 | ± 3.1 |

| High QC | 750.0 | ≤ 3.8 | ± 2.9 | ≤ 4.6 | ± 2.5 |

Acceptance criteria: Precision (%CV) ≤15% (≤20% for LLOQ), Accuracy (%Bias) within ±15% (±20% for LLOQ).

Table 3: Matrix Effect and Recovery

| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor |

|---|---|---|---|

| Low QC | 92.5 | 94.1 | 0.98 |

| High QC | 95.1 | 96.3 | 0.99 |

A matrix factor close to 1 indicates minimal ion suppression or enhancement.

Visualizations

Caption: Experimental workflow for plasma sample analysis.

Caption: Principle of internal standard correction.

This application note presents a detailed protocol for the quantification of Cyclopropanecarboxamide in human plasma using this compound as a precursor for the stable isotope-labeled internal standard. The method is shown to be accurate, precise, and robust, meeting the typical requirements for bioanalytical method validation. The use of a deuterated internal standard effectively compensates for variability in sample preparation and matrix effects, ensuring high-quality quantitative data suitable for regulated drug development studies.

References

Application Note & Protocol: Derivatization of Primary Amines with Cyclopropane-carbonyl Chloride-d5 for Quantitative Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of primary amine-containing compounds is crucial in various stages of drug development, from discovery to clinical trials. Mass spectrometry (MS) coupled with liquid chromatography (LC) is a powerful analytical technique for this purpose. However, many primary amines exhibit poor ionization efficiency and chromatographic retention in typical reversed-phase LC-MS systems. Chemical derivatization can overcome these limitations by introducing a non-polar, easily ionizable moiety to the analyte.

This application note provides a detailed protocol for the derivatization of primary amines with Cyclopropane-carbonyl Chloride-d5. This reagent is an isotopic labeling agent that reacts with primary amines to form stable amide derivatives. The incorporation of five deuterium (B1214612) atoms (d5) allows for the use of the derivatized analyte as an internal standard in quantitative mass spectrometry assays, enabling high accuracy and precision. The cyclopropyl (B3062369) group enhances the hydrophobicity of the analyte, improving its retention on reversed-phase chromatography columns.

Principle of the Reaction

This compound reacts with primary amines in a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to form a stable, deuterated cyclopropyl amide derivative. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Applications

The derivatization of primary amines with this compound is particularly useful for:

-

Quantitative Bioanalysis: Accurate quantification of drugs and their metabolites containing primary amine groups in complex biological matrices such as plasma, urine, and tissue homogenates.

-

Metabolomics: Profiling and quantification of endogenous primary amine-containing metabolites.

-

Drug Metabolism Studies: Tracing the metabolic fate of drug candidates by using the deuterated tag.[1][2]

Experimental Protocol

Materials and Reagents

-

This compound (MW: 109.58 g/mol + 5.03 g/mol for 5xD)

-

Analyte containing a primary amine

-

Aprotic solvent (e.g., Acetonitrile, Dichloromethane, Tetrahydrofuran)

-

Non-nucleophilic base (e.g., Triethylamine (B128534), Diisopropylethylamine)

-

Quenching solution (e.g., 1% Formic acid in water)

-

LC-MS grade water and organic solvents for sample preparation and analysis

Derivatization Procedure

-

Sample Preparation:

-

Accurately weigh and dissolve the analyte containing the primary amine in an aprotic solvent to a known concentration (e.g., 1 mg/mL).

-

If working with biological samples, perform a suitable extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte of interest. Evaporate the solvent from the extracted sample to dryness under a gentle stream of nitrogen. Reconstitute the residue in the aprotic solvent.

-

-

Derivatization Reaction:

-

To 100 µL of the analyte solution, add 10 µL of a non-nucleophilic base (e.g., 10% triethylamine in the reaction solvent).

-

Add a 2 to 10-fold molar excess of this compound solution (e.g., 1 mg/mL in the aprotic solvent). The optimal molar ratio should be determined experimentally.

-

Vortex the reaction mixture for 30 seconds.

-

Incubate the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 15-60 minutes. Reaction time and temperature may need optimization depending on the reactivity of the primary amine.

-

-

Reaction Quenching:

-

After the incubation period, add 50 µL of a quenching solution (e.g., 1% formic acid in water) to stop the reaction and hydrolyze any remaining this compound.

-

Vortex the mixture for 30 seconds.

-

-

Sample Dilution and Analysis:

-

Dilute the quenched reaction mixture with the initial mobile phase of the LC-MS system to a suitable concentration for analysis.

-

Inject an appropriate volume of the diluted sample into the LC-MS system.

-

Data Presentation

The following tables summarize the expected mass shifts upon derivatization and provide example LC-MS parameters for the analysis of a model primary amine.

Table 1: Mass Shift upon Derivatization with this compound

| Analyte | Molecular Formula | Exact Mass (Monoisotopic) | Derivatized Analyte | Molecular Formula of Derivative | Exact Mass of Derivative (Monoisotopic) | Mass Shift (Δm/z) |

| Model Primary Amine | C₆H₁₅N | 101.1204 | Cyclopropyl-d5-amide derivative | C₁₀H₁₄D₅NO | 174.1953 | +73.0749 |

Table 2: Example LC-MS/MS Parameters for Analysis of Derivatized Primary Amine

| Parameter | Value |

| Liquid Chromatography | |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| MS/MS Parameters (MRM) | |

| Precursor Ion (m/z) | 175.2 (for [M+H]⁺) |

| Product Ion (m/z) | To be determined experimentally (typically a fragment containing the cyclopropyl-d5-carbonyl moiety) |

| Collision Energy | To be optimized |

Visualizations

Diagram 1: Chemical Reaction of Primary Amine with this compound

Caption: Derivatization of a primary amine with this compound.

Diagram 2: Experimental Workflow for Derivatization and LC-MS Analysis

References

Application Notes: Acylation Reactions Using Cyclopropane-carbonyl Chloride-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropane-carbonyl Chloride-d5 is a deuterated analog of cyclopropanecarbonyl chloride. The cyclopropyl (B3062369) moiety is a highly valuable structural motif in medicinal chemistry, known for its ability to enhance metabolic stability, improve potency, and fine-tune the pharmacokinetic properties of drug candidates.[1][2][3][4] Isotopic labeling with deuterium (B1214612) (d5 on the cyclopropane (B1198618) ring) provides a powerful tool for various stages of drug discovery and development. Deuterated compounds are frequently used as internal standards in quantitative mass spectrometry-based assays, for studying reaction mechanisms, and to investigate metabolic pathways of drug candidates by exploiting the kinetic isotope effect.

These application notes provide detailed protocols and representative data for the use of this compound in acylation reactions to synthesize deuterated amides and esters. While specific literature on acylation reactions utilizing this compound is not widely available, the following protocols are based on established, general principles of nucleophilic acyl substitution reactions involving acyl chlorides.[][6][7]

Key Applications

-

Metabolic Stability Studies: Synthesis of deuterated drug candidates or intermediates to probe metabolic pathways. The C-D bond is stronger than the C-H bond, which can slow down metabolism at that site.

-

Quantitative Analysis: Preparation of stable isotope-labeled internal standards for pharmacokinetic and bioanalytical studies using liquid chromatography-mass spectrometry (LC-MS).

-

Mechanism of Action Studies: Incorporation of a labeled tag to track the molecule in biological systems or to study covalent binding to target proteins.

Experimental Protocols

Acyl chlorides are highly reactive and moisture-sensitive.[3][7] All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.

Protocol 1: N-Acylation of a Primary Amine to Synthesize a Deuterated Cyclopropylamide